Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate
Description
Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate is a substituted indole derivative characterized by a cyano (-CN) group at position 5 of the indole core and a 3-(trifluoromethoxy)benzyl moiety at position 1. The molecular formula is C₂₀H₁₆F₃N₂O₃, with a molecular weight of 389.35 g/mol. The trifluoromethoxy group (-OCF₃) contributes to its lipophilicity, while the cyano group introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity .
Indole derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity.
Properties
Molecular Formula |
C20H15F3N2O3 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
ethyl 5-cyano-1-[[3-(trifluoromethoxy)phenyl]methyl]indole-2-carboxylate |
InChI |
InChI=1S/C20H15F3N2O3/c1-2-27-19(26)18-10-15-8-13(11-24)6-7-17(15)25(18)12-14-4-3-5-16(9-14)28-20(21,22)23/h3-10H,2,12H2,1H3 |
InChI Key |
PQIXBODYFIAZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC(=CC=C3)OC(F)(F)F)C=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzyl bromide and ethyl 2-cyanoacetate.
Reaction Conditions: The key step involves a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide.
Scientific Research Applications
Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate with analogous indole derivatives:
Physicochemical and Reactivity Differences
- Lipophilicity : The trifluoromethoxybenzyl group confers higher logP values compared to benzamide or methyl-substituted derivatives, suggesting improved membrane permeability .
- Hydrogen Bonding: Unlike amide-containing analogs (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide), the target compound lacks hydrogen bond donors, which may reduce solubility in polar solvents .
Biological Activity
Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate (CAS Number: 339008-78-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHFNO and a molecular weight of 388.34 g/mol. The compound features an indole core, which is known for its role in various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes the formation of the indole structure followed by the introduction of the cyano and trifluoromethoxy groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC values for these cell lines were reported to be in the range of 2.43–14.65 μM, indicating a potent growth inhibition effect .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC (μM) |
|---|---|
| MDA-MB-231 | 2.43 - 7.84 |
| HepG2 | 4.98 - 14.65 |
The mechanism by which this compound exerts its anticancer effects may involve the destabilization of microtubules, leading to apoptosis in cancer cells. Studies have shown that at concentrations around 20 μM, the compound can inhibit microtubule assembly significantly .
Case Studies
In a notable study published in the ACS Omega journal, researchers synthesized a series of compounds related to this compound and evaluated their biological activities. Among these, several derivatives exhibited enhanced selectivity towards cancer cells over non-cancerous cells, suggesting potential for further development into targeted therapies .
Additional Biological Activities
Beyond its anticancer properties, this compound has been implicated in other biological activities such as anti-inflammatory effects and antibacterial properties. These activities are attributed to its ability to modulate various signaling pathways involved in inflammation and microbial resistance .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, including halogenation and cross-coupling. For example, bromination of the indole core using N-bromosuccinimide (NBS) in THF (optimized at 2 hours, room temperature) followed by Suzuki-Miyaura coupling with boronic acids (e.g., 6-methoxypyridin-3-yl-boronic acid) under microwave conditions (120°C, 15 min) . Purification via flash chromatography (ethyl acetate/hexane gradients) ensures high yields (>75%). Critical parameters include temperature control, solvent selection (DMF/water for coupling), and catalyst loading (Pd(PPh₃)₄, 0.1 equiv) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl substitution at N1, cyano at C5) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Monitors reaction progress and verifies molecular weight (e.g., [M+H]+ = 380.8 for intermediates) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) post-synthesis .
- X-ray Crystallography : Resolves ambiguous stereochemistry and packing patterns (SHELX programs are standard for refinement) .
Q. How does the trifluoromethoxy group influence the compound’s electronic properties?
- Methodological Answer : The trifluoromethoxy (-OCF₃) group is electron-withdrawing, altering the indole core’s electron density. Computational modeling (DFT) or Hammett substituent constants (σₚ) quantify its inductive effects. Comparative studies with methoxy (-OCH₃) or trifluoromethyl (-CF₃) analogs reveal reduced nucleophilicity at C3 and enhanced stability toward oxidation .
Advanced Research Questions
Q. How can structural modifications optimize bioactivity while minimizing toxicity?
- Methodological Answer :
- SAR Studies : Replace the benzyl group at N1 with substituted aryl rings (e.g., 2-chlorobenzyl) to enhance target affinity. For example, 1-(2-chlorobenzyl) analogs show improved binding to kinases (IC₅₀ < 100 nM) .
- Metabolic Profiling : Incubate derivatives with liver microsomes to identify labile sites (e.g., ester hydrolysis). Introduce fluorination or steric hindrance (e.g., tert-butyl groups) to block metabolic hotspots .
- Toxicity Screening : Use in vitro assays (e.g., hERG inhibition, Ames test) to prioritize candidates with low off-target effects .
Q. How to resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Crystallographic Refinement : Apply SHELXL for high-resolution data, adjusting thermal parameters and hydrogen bonding networks. For twinned crystals, use SHELXD/SHELXE for phasing .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility (e.g., benzyl rotation) that may explain discrepancies between solid-state and solution structures .
- Complementary Techniques : Pair X-ray data with IR spectroscopy to validate hydrogen-bonding patterns (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against homology models of target proteins (e.g., kinases, GPCRs). Prioritize poses with hydrogen bonds between the cyano group and catalytic lysine residues .
- Molecular Dynamics (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
- Pharmacophore Mapping : Identify essential features (e.g., trifluoromethoxy as a hydrophobic anchor) using tools like Schrödinger’s Phase .
Key Recommendations for Researchers
- Synthesis : Prioritize microwave-assisted Suzuki coupling for scalability and reduced side products .
- Characterization : Combine X-ray crystallography with dynamic NMR to address structural ambiguities .
- Bioactivity Profiling : Use fragment-based screening to identify synergistic substituents for polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
